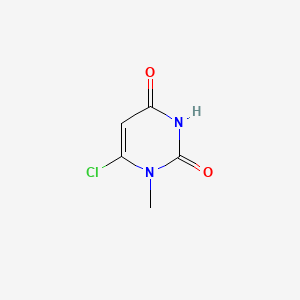
6-Chlor-1-methyluracil
Übersicht
Beschreibung
6-Chloro-1-methyluracil is a chemical compound with the molecular formula C5H5ClN2O2 . It is used as a building block in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of 6-Chloro-1-methyluracil involves the condensation of ethyl acetoacetate with thiourea . Another method involves the oxidative halogenation of 6-methyluracil .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-methyluracil has been characterized using a variety of spectroscopic methods, including UV-vis, EPR, fluorescence spectroscopy, cyclic voltammetry, X-ray diffraction, and DFT calculations .Chemical Reactions Analysis
6-Chloro-1-methyluracil can undergo various chemical reactions due to its reactive sites. For instance, the oxidative halogenation of 6-methyluracil leads to chlorinated derivatives with different substitution patterns .Physical and Chemical Properties Analysis
6-Chloro-1-methyluracil has a molecular weight of 160.56 g/mol . It is a crystalline solid with a melting point of 186 °C and a predicted density of 1.51±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Bioaktive Kupferkomplex-Generierung
6-Chlor-1-methyluracil wurde als Baustein für die Selbstassemblierung eines neuen bioaktiven Kupfer(II)-Komplexes verwendet . Diese Verbindung weist eine verzerrte oktaedrische {CuN2O4}-Koordinationsumgebung mit zwei trans-cmu−-Liganden auf, die einen zweizähnigen N,O-Koordinationsmodus annehmen . Die Verbindung zeigt bemerkenswerte biofunktionelle Eigenschaften .
Antibakterielle Aktivität
Der aus this compound abgeleitete Kupfer(II)-Komplex zeigt eine ausgeprägte antibakterielle Wirkung gegen gramnegative (E. coli, P. aeruginosa) und grampositive (S. aureus, B. cereus) Bakterien .
Zytotoxische Wirkstoffe
Eine Reihe von Uracil-Azol-Hybriden wurde unter Verwendung von this compound entworfen und synthetisiert . Diese Derivate zeigten eine starke inhibitorische Aktivität gegen Brust- und Leberzellkarzinomzelllinien . Unter diesen Verbindungen zeigte eine das beste Selektivitätsprofil und eine gute Aktivität mit IC50-Werten von 16,18±1,02 bzw. 7,56±5,28 µM gegen MCF-7- und HEPG-2-Zelllinien .
Epidermaler Wachstumsfaktor-Rezeptor (EGFR)-Inhibitoren
Das Docking-Ergebnis zeigte, dass die Uracil-Azol-Hybride gut im aktiven Zentrum von EGFR binden und einen stabilen Komplex mit dem EGFR-Protein bilden . EGFR ist ein Zellmembranrezeptor, und seine Überexpression und Mutation sind die Hauptfaktoren bei vielen Arten von Krebs .
Kokristallbildung
This compound kann Kokristalle mit mehreren Triazin- und Pyrimidinderivaten bilden . Diese Eigenschaft kann genutzt werden, um ihre Wasserstoffbrücken-basierten Synthons-Motive zu untersuchen .
Dichtefunktionaltheorie (DFT)-Studien
DFT wurde verwendet, um die Reaktivitätsdeskriptoren der Uracil-Azol-Hybride zu untersuchen . Dies liefert Einblicke in die elektronischen Eigenschaften der Verbindungen, die für die Vorhersage ihrer Reaktivität und Stabilität nützlich sein können .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that uracil derivatives, such as 6-chloro-1-methyluracil, are recognized as bioactive molecules and versatile ligands for coordination compounds with various biofunctional properties .
Mode of Action
It is known that uracil derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that uracil derivatives can influence various biochemical pathways due to their bioactive nature .
Pharmacokinetics
A study has reported the generation of a new bioactive copper(ii) complex using 6-chloro-1-methyluracil as a building block
Result of Action
It is known that uracil derivatives can have various biofunctional properties .
Action Environment
It is known that the compound can form stable crystalline solids, suggesting that it may have good stability .
Biochemische Analyse
Biochemical Properties
6-Chloro-1-methyluracil plays a significant role in biochemical reactions, particularly as a ligand in coordination compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block for the self-assembly of bioactive copper complexes . These complexes exhibit antibacterial and antioxidant activities, indicating that 6-Chloro-1-methyluracil can interact with bacterial enzymes and proteins, disrupting their normal functions . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can alter the structural and functional properties of the target biomolecules.
Cellular Effects
6-Chloro-1-methyluracil influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that its derivatives can exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria . This suggests that 6-Chloro-1-methyluracil can interfere with bacterial cell wall synthesis, protein synthesis, or other vital cellular processes. Additionally, its antioxidant properties imply that it can modulate oxidative stress within cells, potentially affecting cell survival and function.
Molecular Mechanism
The molecular mechanism of 6-Chloro-1-methyluracil involves its interaction with biomolecules at the molecular level. It can form coordination complexes with metal ions, such as copper, which can then interact with bacterial enzymes and proteins . These interactions can lead to enzyme inhibition or activation, altering the normal biochemical pathways within the cells. For example, the copper complex of 6-Chloro-1-methyluracil has been shown to participate in strong hydrogen bonding interactions, leading to the formation of a 3D H-bonded network . This network can disrupt the structural integrity of bacterial cells, leading to their death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1-methyluracil can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its copper complexes are stable crystalline solids that can maintain their bioactivity over extended periods . The degradation of 6-Chloro-1-methyluracil or its complexes can lead to a decrease in their bioactivity, affecting their efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of 6-Chloro-1-methyluracil vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial and antioxidant activities . At higher doses, it can potentially cause toxic or adverse effects. For instance, high doses of its copper complexes may lead to oxidative stress and damage to cellular components, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-Chloro-1-methyluracil is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by enzymes that modify its structure, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall bioactivity and efficacy of 6-Chloro-1-methyluracil in biological systems.
Transport and Distribution
The transport and distribution of 6-Chloro-1-methyluracil within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . For example, its copper complexes can be transported into bacterial cells, where they exert their antibacterial effects by interacting with intracellular targets.
Subcellular Localization
The subcellular localization of 6-Chloro-1-methyluracil can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its copper complexes can localize to the bacterial cell wall or cytoplasm, where they disrupt vital cellular processes and lead to cell death.
Eigenschaften
IUPAC Name |
6-chloro-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSGEKKSRYJBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185626 | |
| Record name | Uracil, 6-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31737-09-4 | |
| Record name | Uracil, 6-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031737094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil, 6-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



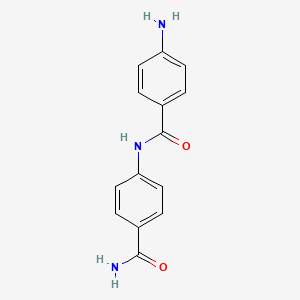
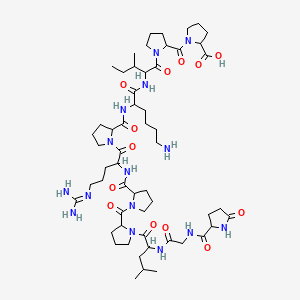

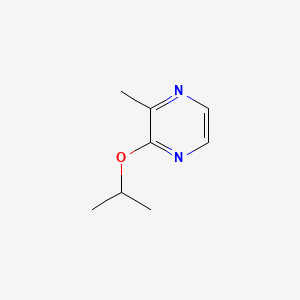

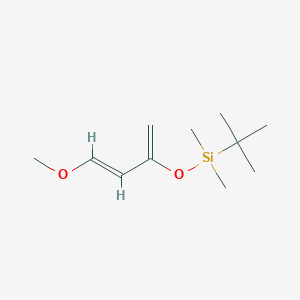
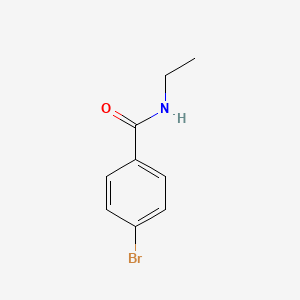

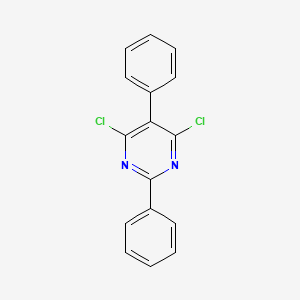
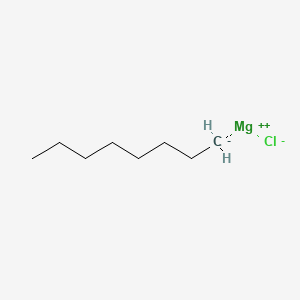
![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)

![3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1587413.png)
